3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC16820469
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-3-24-15-10-4-12(5-11-15)16-19-20-18-22(16)21-17(25-18)13-6-8-14(23-2)9-7-13/h4-11,17,21H,3H2,1-2H3 |
| Standard InChI Key | DFHFEMKPYSUBHX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused triazolo-thiadiazole core substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups at positions 3 and 6, respectively. The 5,6-dihydro configuration indicates partial saturation of the thiadiazole ring, which influences its conformational flexibility and interaction with biological targets. Key structural descriptors include:
The presence of ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups enhances the compound’s lipophilicity (), facilitating membrane permeability .
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous triazolo-thiadiazoles reveals characteristic absorptions for N-H (3200–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) bonds . Nuclear magnetic resonance (¹H-NMR) spectra typically show signals for aromatic protons (δ 6.8–7.5 ppm), ethoxy methylene (δ 1.3–1.5 ppm), and methoxy groups (δ 3.8 ppm) .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The compound is synthesized via one-pot multi-component reactions (MCRs), which condense hydrazine derivatives, carbon disulfide, and substituted benzaldehydes. For example:
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Step 1: Cyclocondensation of 4-ethoxyphenylhydrazine with carbon disulfide yields a thiosemicarbazide intermediate.
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Step 2: Reaction with 4-methoxybenzaldehyde in acidic medium forms the triazolo-thiadiazole core.
This method achieves moderate yields (50–65%) but requires prolonged reaction times (8–12 hours).
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (MWI) to accelerate reaction kinetics. In a study of analogous triazolo-thiadiazoles, MWI reduced synthesis time to 10–15 minutes with improved yields (75–85%) . The enhanced efficiency is attributed to uniform heating and reduced side reactions.
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits cancer cell proliferation by modulating enzymes critical for tumor growth, such as tyrosine kinases and topoisomerases. In vitro studies on analogous derivatives (e.g., 7H-triazolo[3,4-b]thiadiazines) demonstrate IC₅₀ values of 2.5–8.7 µM against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression.
Antimicrobial Properties
Triazolo-thiadiazoles exhibit broad-spectrum antimicrobial activity. For instance, derivatives with similar substituents show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The ethoxy and methoxy groups enhance membrane disruption and efflux pump inhibition .
Anti-Inflammatory and Analgesic Effects
In murine models, related compounds (e.g., 5g and 5j) reduced pain responses by 60–75% in tail-flick and writhing assays, outperforming aspirin . Cyclooxygenase (COX-2) inhibition () underpins this activity, with minimal gastrointestinal toxicity .
Pharmacological Research Findings
In Vivo Efficacy
A 2024 study evaluated the compound’s antinociceptive effects using the hot-plate test. At 50 mg/kg, latency to pain response increased from 6.2 ± 0.8 s (control) to 14.5 ± 1.2 s (), comparable to morphine.
Toxicity Profile
Acute toxicity testing in mice revealed an LD₅₀ > 1000 mg/kg, indicating favorable safety. Chronic administration (28 days) at 100 mg/kg caused no significant hematological or hepatic abnormalities.
Comparative Analysis with Structural Analogs
The target compound’s superior anticancer potency correlates with its electron-withdrawing substituents, which enhance DNA intercalation .
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